molecular formula C8H11F3O2 B11761206 (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid

(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B11761206
M. Wt: 196.17 g/mol
InChI Key: CJMWFGSSEGRSHR-RITPCOANSA-N
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Description

(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of cyclohexane derivatives using trifluoromethylating agents such as trifluoromethyl phenyl sulfone . This reaction is often promoted by visible light and does not require a photoredox catalyst, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid may involve large-scale synthesis using similar radical trifluoromethylation techniques. The scalability of these methods allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced cyclohexane derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted cyclohexane compounds with different functional groups.

Scientific Research Applications

(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group on a cyclohexane ring. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications that require stability and specific interactions with other molecules.

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

(1R,3S)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m1/s1

InChI Key

CJMWFGSSEGRSHR-RITPCOANSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(F)(F)F)C(=O)O

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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